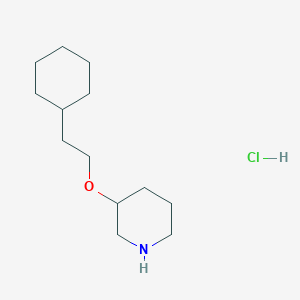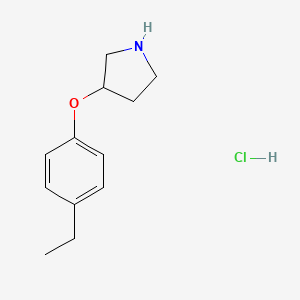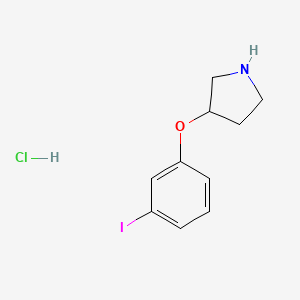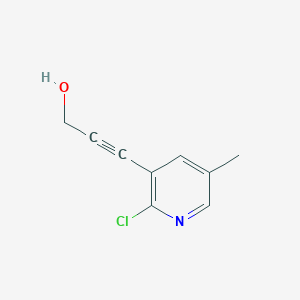![molecular formula C11H8N2O3 B1451182 6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 893554-94-4](/img/structure/B1451182.png)
6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-Methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound with the molecular formula C11H8N2O3 . It is a member of the benzofuro[3,2-d]pyrimidin-4(3H)-one family of compounds .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-ones has been reported in the literature . The carbodiimides, obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with secondary amines, phenols, or alcohols in the presence of catalytic amounts of K2CO3 or sodium alkoxide to give 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Molecular Structure Analysis
In a related compound, all non-H atoms of the three fused rings of the benzofuro[3,2-d]pyrimidine system are almost coplanar . The dihedral angle between the fused ring system and the benzene ring is 1.47 (12)° .
Chemical Reactions Analysis
The chemical reactions involving benzofuro[3,2-d]pyrimidin-4(3H)-ones have been studied . The carbodiimides, obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with secondary amines, phenols, or alcohols in the presence of catalytic amounts of K2CO3 or sodium alkoxide to give 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Physical And Chemical Properties Analysis
The molecular weight of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is 216.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 63.8 Ų .
Scientific Research Applications
Synthesis and Derivatives
Efficient Synthesis of Derivatives
Benzofuro[3,2-d]pyrimidine derivatives, including 6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, are synthesized using aza-Wittig reactions. This process involves creating carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles. The synthesis yields various derivatives like 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones (Wang et al., 2019).
Novel Anti-Inflammatory and Analgesic Agents
Novel derivatives, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate. These compounds exhibit anti-inflammatory and analgesic activities and are significant as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).
Conversion into Amino- and Chloro-Derivatives
this compound can be transformed into 2-alkyl(and 2-aryl)amino-derivatives by reaction with amines. Additionally, treatment with SOCl2-DMF yields 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985).
Biological Applications
Antifungal Effects
Certain derivatives containing a 6-methoxy-N, N-dimethylpyrimidin-2-amine structure have been synthesized and shown to possess antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. These compounds have potential as antifungal agents (Jafar et al., 2017).
Structural Analysis for Drug Design
Analysis of the molecular structure, such as the orientation of fused rings and intramolecular hydrogen bonding, provides insights valuable in drug design. For example, the molecule of 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one has been structurally analyzed for such purposes (Liao et al., 2007).
Synthesis of Ribonucleosides
Derivatives of this compound have been used in the synthesis of ribonucleosides structurally related to adenosine, inosine, and guanosine. These compounds have potential applications in therapeutic contexts (Anderson et al., 1986).
Chemical Analysis and Properties
Spectral Analysis and Quantum Studies
The synthesis of compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) from 6-methoxy derivatives has been explored. These compounds' spectral analysis and quantum studies reveal insights into their electronic structure and potential applications in material science (Halim & Ibrahim, 2022).
Synthesis of Fluorescent Compounds
Derivatives such as 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been synthesized for their solid-state fluorescence properties. These compounds have potential applications in material sciences and as fluorescent markers (Yokota et al., 2012).
Mechanism of Action
The mechanism of action of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is not explicitly mentioned in the literature.
Biochemical Analysis
Biochemical Properties
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.
Cellular Effects
The effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Additionally, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can affect the expression of genes related to metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through various interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the flux of metabolites and the overall metabolic state of the cell. For instance, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one within cells can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one can affect its interactions with other biomolecules and its overall biological activity, influencing processes such as enzyme inhibition, gene expression, and metabolic regulation.
Properties
IUPAC Name |
6-methoxy-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(14)13-5-12-8/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMKWDXGLPXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
